2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethane-1-sulfonamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
One study detailed a new and efficient synthesis of E-arylethenesulfonamides, starting from 1-hydroxy-1-arylalkanes, highlighting the potential utility in chemical and pharmaceutical fields due to the straightforward, one-pot procedure and easy availability of starting materials (Aramini et al., 2003). Another research effort focused on the oxidation of N-(1-Hydroxypolychloroethyl)sulfonamides to yield various arylsulfonyl derivatives, demonstrating a method to obtain compounds with potential utility in diverse applications (Rozentsveig et al., 2001).
Pharmacological Applications
Research on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase revealed compounds with high-affinity inhibition, suggesting their relevance in studying the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997). Another study on ABT-866, a novel α1A-adrenoceptor agonist with antagonist properties at the α1B- and α1D-adrenoceptor subtypes, provides insights into its unique pharmacological profile, potentially useful in treating stress urinary incontinence without causing blood pressure elevations (Buckner et al., 2002).
Materials Science Applications
The preparation of polymers with controlled molecular architecture using a novel convergent approach to dendritic macromolecules was discussed, illustrating a method for creating hyperbranched macromolecules with precise control over peripheral group placement and molecular size (Hawker & Fréchet, 1990).
Mechanism of Action
This compound is active on the GABA B receptor . The GABA B receptor is a type of GABA receptor which mediates slow inhibitory potentials. It’s involved in various physiological processes including cognition, memory, pain perception, and motor control. By acting on this receptor, “2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanesulfonamide” could potentially influence these processes.
Future Directions
The future directions for the use and study of “2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanesulfonamide” are not specified in the search results. Given its activity on the GABA B receptor , it could potentially be further studied for its effects on neurological processes and its potential use in treating neurological disorders.
Properties
IUPAC Name |
2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3S/c18-17(19,20)16(22,15-9-5-2-6-10-15)13-21-25(23,24)12-11-14-7-3-1-4-8-14/h1-10,21-22H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPHBBMENKHYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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